Methyl 2-cyanobutanoate
Overview
Description
Methyl 2-cyanobutanoate is an organic compound with the molecular formula C6H9NO2 It is an ester derived from butanoic acid and contains a cyano group attached to the second carbon of the butanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyanobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-cyanobutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-bromobutane with sodium cyanide to form 2-cyanobutane, which is then esterified with methanol to yield this compound. This method requires careful control of reaction conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, this compound is often produced using continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are critical to achieving high purity and yield in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyanobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-cyanobutanoic acid and methanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride, resulting in the formation of methyl 2-aminobutanoate.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide as the catalyst.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-cyanobutanoic acid and methanol.
Reduction: Methyl 2-aminobutanoate.
Substitution: Depending on the nucleophile, products such as methyl 2-alkoxybutanoate or methyl 2-aminobutanoate.
Scientific Research Applications
Methyl 2-cyanobutanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential precursor for the synthesis of drugs and bioactive molecules.
Material Science: Used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 2-cyanobutanoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its cyano group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved vary depending on the specific context and application.
Comparison with Similar Compounds
Methyl 2-cyanobutanoate can be compared with other similar compounds, such as:
Methyl 2-cyanopropanoate: Similar structure but with one less carbon in the chain.
Ethyl 2-cyanobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3-cyanobutanoate: Similar structure but with the cyano group attached to the third carbon instead of the second.
Uniqueness
This compound is unique due to the specific positioning of the cyano group on the second carbon, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain synthetic applications compared to its analogs.
Properties
IUPAC Name |
methyl 2-cyanobutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-5(4-7)6(8)9-2/h5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTZUXKILWFDMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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